Foreword: The Convergence of Privileged Scaffolds in Drug Discovery
Foreword: The Convergence of Privileged Scaffolds in Drug Discovery
An In-depth Technical Guide to the Biological Activity of Cyanopyridine Sulfonamide Derivatives
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores, or "privileged scaffolds," is a cornerstone of rational drug design. The cyanopyridine nucleus and the sulfonamide moiety each represent a class of compounds with a rich history and diverse pharmacological profiles.[1][2] Cyanopyridines are recognized for their roles in potent biological activities, including anticancer and antimicrobial effects, often serving as crucial intermediates in the synthesis of various bioactive heterocycles.[3][4] Similarly, sulfonamides, originally heralded for their antibacterial properties, have since demonstrated a broad therapeutic potential, encompassing anticancer, anti-inflammatory, and enzyme inhibitory functions.[2][5][6]
This guide synthesizes current knowledge on the biological activities of hybrid molecules that incorporate both the cyanopyridine and sulfonamide scaffolds. We will delve into their primary therapeutic applications, explore the underlying molecular mechanisms, and provide detailed, field-proven protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive technical resource that is not just a compilation of data, but a guide to understanding the causality behind experimental design and interpretation.
Chapter 1: A Spectrum of Biological Activities
The fusion of cyanopyridine and sulfonamide moieties creates a chemical architecture ripe for interaction with a variety of biological targets. This has led to the discovery of derivatives with significant potential in several key therapeutic areas.
Anticancer Activity
A predominant focus of research has been the anticancer potential of cyanopyridine sulfonamide derivatives.[7] These compounds have demonstrated efficacy against a range of cancer cell lines, including breast, prostate, and colorectal cancer.[8][9][10] Their mechanisms are often multifaceted, targeting key proteins and signaling pathways that are dysregulated in cancer.[7] This targeted approach promises higher specificity and potentially lower toxicity compared to traditional cytotoxic agents.[11]
Antimicrobial and Antibiofilm Activity
Building on the foundational antibacterial legacy of sulfonamides, cyanopyridine sulfonamide derivatives have been investigated as novel antimicrobial agents.[12][13] Their mechanism often involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria, thereby halting their replication.[14][15] Certain derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[12][14] Furthermore, some compounds have demonstrated the ability to inhibit biofilm formation, a critical factor in persistent and drug-resistant infections.[14]
Enzyme Inhibition
A significant and well-documented activity of this class of compounds is the inhibition of specific enzymes, most notably Carbonic Anhydrases (CAs).[16][17] CAs are metalloenzymes involved in crucial physiological processes, and their dysregulation is implicated in various diseases.[16] Sulfonamides are a classic class of CA inhibitors, with the sulfonamide group binding to the zinc ion in the enzyme's active site.[17][18] The cyanopyridine scaffold can be modified to enhance selectivity for different CA isoforms, such as those overexpressed in tumors (hCA IX and XII), making these compounds attractive for anticancer applications.[18] Other enzyme inhibitory activities, including anti-diabetic (α-amylase and α-glucosidase inhibition) and anti-Alzheimer's (acetylcholinesterase inhibition), have also been reported.[19]
Anti-inflammatory Activity
Several cyanopyridine and sulfonamide derivatives have been reported to possess anti-inflammatory properties.[20][21] The mechanisms can involve the inhibition of inflammatory enzymes like matrix metalloproteases (MMPs) or tumor necrosis factor-alpha converting enzyme (TACE), both of which play a role in the inflammatory cascade.[21]
Chapter 2: Molecular Targets and Signaling Pathways
Understanding the precise molecular interactions of these derivatives is critical for optimizing their therapeutic potential. Research has identified several key proteins and pathways that are modulated by this compound class.
Inhibition of Cancer-Related Kinases and Pathways
Many cyanopyridine derivatives function as kinase inhibitors, a well-established strategy in cancer therapy.[1]
-
PIM-1 Kinase: Certain 3-cyanopyridine derivatives have shown potent activity against breast cancer cells by inhibiting PIM-1 kinase, a serine/threonine kinase that promotes cell survival and proliferation.[8]
-
STAT3 Pathway: The STAT3 signaling pathway is a critical regulator of cell proliferation and migration. 2-amino-3-cyanopyridine derivatives have been shown to inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes like MCL-1 and Survivin, and subsequently inhibiting colorectal cancer cell growth.[10]
Below is a diagram illustrating the inhibition of the STAT3 pathway.
Caption: Inhibition of the STAT3 signaling pathway by a cyanopyridine sulfonamide derivative.
-
Survivin Modulation: Survivin is an inhibitor of apoptosis protein that is overexpressed in many cancers. 3-cyanopyridine derivatives have been developed as survivin modulators, inducing apoptosis in cancer cells by reducing survivin expression.[9]
Carbonic Anhydrase Inhibition Mechanism
The primary mechanism for CA inhibition by sulfonamides is well-established. The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn²⁺ ion within the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.[18] This interaction blocks the catalytic activity of the enzyme, which is the reversible hydration of CO₂.
Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide derivative.
Chapter 3: Methodologies for Evaluating Biological Activity
The robust evaluation of cyanopyridine sulfonamide derivatives requires a systematic, multi-tiered approach, progressing from initial in vitro screening to more complex in vivo models.[11] This section provides self-validating protocols for key assays.
General Drug Discovery & Evaluation Workflow
The path from a synthesized compound to a potential drug candidate follows a logical progression of testing to establish efficacy and safety.
Caption: General workflow for the discovery and evaluation of novel therapeutic compounds.
Protocol: In Vitro Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] It is a fundamental tool for screening the anticancer potential of new compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) to ~80% confluency.[8][10]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[23]
-
-
Compound Treatment:
-
Prepare a stock solution of the cyanopyridine sulfonamide derivative in DMSO.
-
Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin).[8]
-
Incubate for the desired exposure period (typically 48-72 hours).[24]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[24]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Senior Scientist's Note: The choice of cell line is paramount and should be based on the therapeutic hypothesis. For example, if targeting a specific kinase, use a cell line known to be dependent on that kinase's signaling. Always ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.
Protocol: In Vitro Enzyme Inhibition (Competitive Assay)
This protocol outlines a general competitive enzyme-linked immunosorbent assay (ELISA) format, which can be adapted to measure the inhibition of a target enzyme by test compounds.[25][26]
Principle: The assay measures the ability of a test compound to compete with a known ligand or substrate for binding to the target enzyme. The enzyme is immobilized on a plate, and a labeled detection molecule is used to quantify the amount of binding.
Step-by-Step Methodology:
-
Plate Coating:
-
Dilute the purified target enzyme to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the enzyme solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound enzyme.[26]
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Inhibition Reaction:
-
Prepare serial dilutions of the cyanopyridine sulfonamide test compound and a known inhibitor (positive control) in assay buffer.
-
Prepare a fixed concentration of a biotinylated ligand or substrate competitor.
-
In a separate "pre-incubation" plate, add 50 µL of the test compound dilutions and 50 µL of the biotinylated competitor to each well. Mix and incubate for 30-60 minutes.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the enzyme-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
Data Analysis: The signal is inversely proportional to the amount of inhibition. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol: In Vivo Anticancer Efficacy (Xenograft Model)
In vivo studies are the gold standard for evaluating the therapeutic activity of a drug candidate in a living organism before clinical trials.[27] The subcutaneous xenograft model in immunodeficient mice is a widely used initial step.[28][29]
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and its effect on tumor growth and overall animal health is monitored.[29]
Step-by-Step Methodology:
-
Animal Acclimatization and Ethics:
-
Use immunodeficient mice (e.g., athymic Nude or SCID mice).
-
Allow animals to acclimate for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.
-
Inject approximately 1-10 million cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[29]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, positive control drug, different doses of the test compound).
-
-
Compound Administration:
-
Formulate the cyanopyridine sulfonamide derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the treatment according to a predefined schedule (e.g., once daily for 21 days).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes throughout the study.
-
Monitor the overall health of the mice, including body weight, activity levels, and any signs of distress. Body weight loss is a key indicator of toxicity.[30]
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Study Termination and Analysis:
-
At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice.
-
Excise the tumors, weigh them, and potentially prepare them for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor volumes and weights between the treatment and control groups to determine statistical significance.
-
Senior Scientist's Note: The choice of vehicle for the test compound is critical and can significantly impact bioavailability. It must be non-toxic and capable of solubilizing the compound. Pilot pharmacokinetics (PK) studies are often necessary to determine the appropriate dosing regimen.
Chapter 4: Data Summary and Structure-Activity Relationship (SAR)
Systematic structural modifications of the cyanopyridine sulfonamide scaffold are performed to optimize potency and selectivity. The data from biological assays are crucial for building a robust Structure-Activity Relationship (SAR).
Table 1: Example In Vitro Activity Data for Hypothetical Derivatives
| Compound ID | R¹ Group | R² Group | CA-IX IC₅₀ (nM) | PIM-1 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Cpd-01 | H | Phenyl | 150.2 | >50 | 25.8 |
| Cpd-02 | 4-F-Phenyl | Phenyl | 85.6 | >50 | 15.3 |
| Cpd-03 | H | 4-Cl-Phenyl | 135.8 | 5.2 | 4.1 |
| Cpd-04 | 4-F-Phenyl | 4-Cl-Phenyl | 60.1 | 2.8 | 1.9 |
| Doxorubicin | N/A | N/A | N/A | N/A | 0.8 |
SAR Insights from Table 1:
-
Addition of a fluorine atom at the R¹ position (Cpd-02 vs. Cpd-01; Cpd-04 vs. Cpd-03) appears to enhance both CA-IX inhibition and cytotoxicity against MCF-7 cells.
-
Modification of the R² group from phenyl to 4-chlorophenyl (Cpd-03 vs. Cpd-01) introduces potent PIM-1 inhibitory activity and significantly improves anticancer efficacy.
-
Combining both modifications (Cpd-04) results in a synergistic improvement in all measured activities, highlighting it as a promising lead compound for further development.
Conclusion and Future Outlook
Cyanopyridine sulfonamide derivatives represent a versatile and promising class of molecules in modern drug discovery. Their ability to engage with a wide range of biological targets, including kinases, apoptosis regulators, and carbonic anhydrases, underscores their therapeutic potential, particularly in oncology and infectious diseases. The strategic combination of these two privileged scaffolds provides a robust framework for developing targeted therapies.
Future research will likely focus on enhancing the selectivity of these compounds for specific enzyme isoforms or protein targets to minimize off-target effects and improve the therapeutic window. The application of computational modeling and in silico screening will continue to accelerate the design and optimization of new derivatives. As our understanding of the complex signaling networks in disease deepens, the rational design of multifunctional molecules like cyanopyridine sulfonamides will be instrumental in developing the next generation of effective medicines.
References
-
Alam, M. A., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 152-159.
-
Zhang, X., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067. [Link]
-
ResearchGate. (n.d.). Structure of cyanopyridine. Different biological activities displayed... [Image]. Retrieved from [Link]
-
Al-Romaigh, F. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 701. [Link]
-
El Badaoui, Y., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]
-
Rehman, M. U., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1599. [Link]
-
Bozdag, M., et al. (2015). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 962-966. [Link]
-
Abdel-Gawad, M. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4172. [Link]
-
Al-Wahaibi, L. H., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(16), 14695-14709. [Link]
-
El-Naggar, A. M., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of the Iranian Chemical Society. [Link]
-
Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]
-
Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380. [Link]
-
Al-Hussain, S. A., & El-Adawy, R. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(52), 32903-32921. [Link]
-
El-Sayed, M. T., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4836. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]
-
Nocentini, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Annunziata, C. M. (2011). Antitumor Efficacy Testing in Rodents. In Tumor Models for Cancer Research. Humana Press. [Link]
-
ResearchGate. (n.d.). Cyanopyridine‐based anticancer agents. [Image]. Retrieved from [Link]
-
Aina, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79. [Link]
-
Chen, Z., et al. (2019). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Drug Design, Development and Therapy, 13, 3333-3346. [Link]
-
Sławiński, J., & Brzozowski, Z. (2023). Current development in sulfonamide derivatives to enable CNS-drug discovery. Expert Opinion on Drug Discovery, 18(9), 977-997. [Link]
-
Mehmood, Y., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of the Iranian Chemical Society. [Link]
-
Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 349-374). Elsevier. [Link]
-
ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Retrieved from [Link]
-
ATZ Labs. (n.d.). Elisa kits Manual. Retrieved from [Link]
-
Trujillo-Vargas, C. M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(18), 5946. [Link]
-
Sharpless, N. E., & Johnson, T. M. (2007). Drug Efficacy Testing in Mice. Methods in Molecular Biology, 393, 157-169. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Angeli, A., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 25(7), 3986. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
ResearchGate. (n.d.). In vivo anticancer efficacy and mouse body weight changes over time... [Image]. Retrieved from [Link]
-
Al-Abdullah, E. S. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. International Journal of Advanced Research, 3(11), 127-135. [Link]
-
ResearchGate. (n.d.). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. [Link]
-
R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Retrieved from [Link]
-
Dittmann, K., et al. (2010). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumors of the Central Nervous System, Volume 1 (pp. 179-184). Springer. [Link]
-
Michalska, D., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(30), 6653-6663. [Link]
-
BosterBio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Ciulli, A., & Williams, G. (2012). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery and X-Ray Crystallography. Humana Press. [Link]
-
Chen, H., et al. (2024). Optimization of the Quantification of Antibiotic Resistance Genes in Media from the Yangtze River Estuary. International Journal of Molecular Sciences, 25(3), 1845. [Link]
-
Siddiqui, S., et al. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Molecules, 28(3), 967. [Link]
-
Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. [PDF]. University of Alabama at Birmingham. [Link]
Sources
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents [journalijar.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. protocols.io [protocols.io]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. atzlabs.com [atzlabs.com]
- 26. food.r-biopharm.com [food.r-biopharm.com]
- 27. probiocdmo.com [probiocdmo.com]
- 28. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
